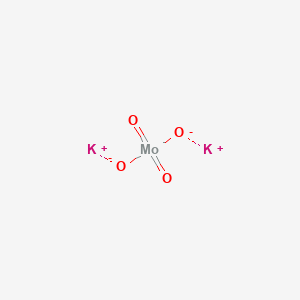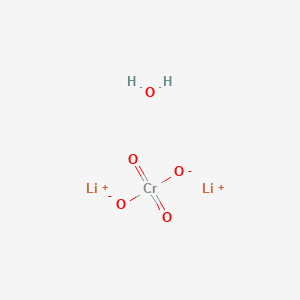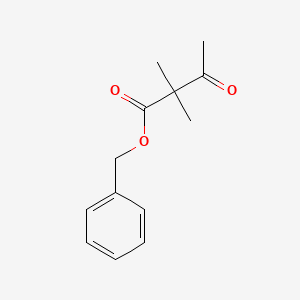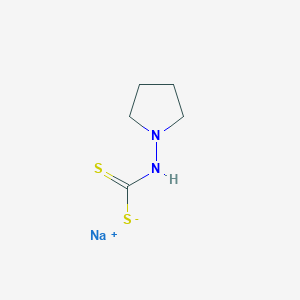
sodium;N-pyrrolidin-1-ylcarbamodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “sodium;N-pyrrolidin-1-ylcarbamodithioate” is known as Carbimazole. It is a pharmaceutical compound primarily used as an antithyroid agent. Carbimazole is a prodrug that is converted to its active form, methimazole, in the body. It is used to manage hyperthyroidism, a condition characterized by excessive production of thyroid hormones.
准备方法
Synthetic Routes and Reaction Conditions
Carbimazole is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of ethyl isothiocyanate with ethylamine to form ethylthiourea. This intermediate is then cyclized to form the imidazole ring, resulting in the formation of Carbimazole.
Industrial Production Methods
In industrial settings, the production of Carbimazole involves large-scale chemical reactions under controlled conditions. The process ensures high purity and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize efficiency and minimize impurities.
化学反应分析
Types of Reactions
Carbimazole undergoes several types of chemical reactions, including:
Oxidation: Carbimazole can be oxidized to form its active metabolite, methimazole.
Reduction: Reduction reactions can convert Carbimazole back to its precursor compounds.
Substitution: Substitution reactions can occur at the imidazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed
The major product formed from the oxidation of Carbimazole is methimazole, which is the active form of the drug. Other derivatives can be formed through substitution reactions, depending on the reagents and conditions used.
科学研究应用
Carbimazole has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study imidazole chemistry and its derivatives.
Biology: Investigated for its effects on thyroid function and hormone regulation.
Medicine: Primarily used in the treatment of hyperthyroidism and related thyroid disorders.
Industry: Employed in the synthesis of other pharmaceutical compounds and as a reference standard in analytical chemistry.
作用机制
Carbimazole exerts its effects by inhibiting the enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones. By blocking this enzyme, Carbimazole reduces the production of thyroid hormones, thereby managing hyperthyroidism. The molecular targets include the thyroid gland and the pathways involved in hormone synthesis.
相似化合物的比较
Similar Compounds
Methimazole: The active metabolite of Carbimazole, used directly as an antithyroid agent.
Propylthiouracil: Another antithyroid drug with a similar mechanism of action but different chemical structure.
Thiamazole: A compound with similar therapeutic effects but distinct pharmacokinetic properties.
Uniqueness
Carbimazole is unique in its role as a prodrug, which means it is converted to its active form, methimazole, in the body. This conversion allows for a more controlled release and prolonged effect compared to direct administration of methimazole.
属性
IUPAC Name |
sodium;N-pyrrolidin-1-ylcarbamodithioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S2.Na/c8-5(9)6-7-3-1-2-4-7;/h1-4H2,(H2,6,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKWAKBAJCWBPM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)NC(=S)[S-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)NC(=S)[S-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N2NaS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
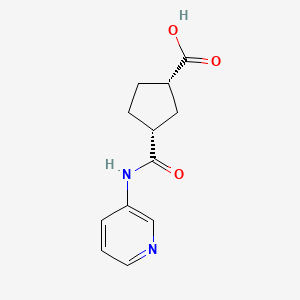
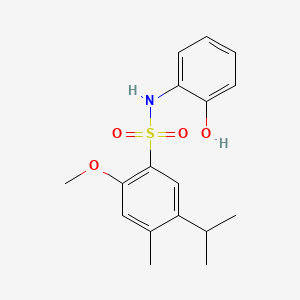
![3-(4,7-Dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoic acid](/img/structure/B8008308.png)
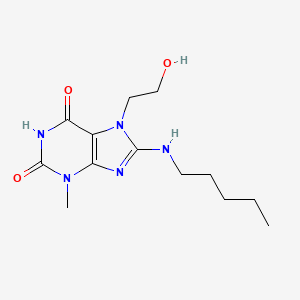
![3,7-Dimethyl-8-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpurine-2,6-dione](/img/structure/B8008315.png)
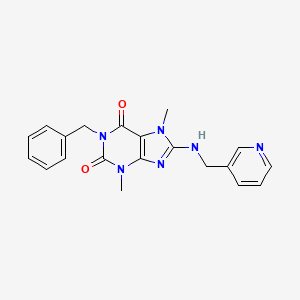
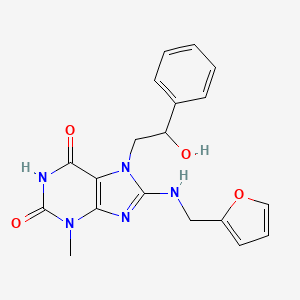
![8-[2-(Dimethylamino)ethylamino]-3-methyl-7-[2-(4-methylphenyl)-2-oxoethyl]purine-2,6-dione](/img/structure/B8008347.png)
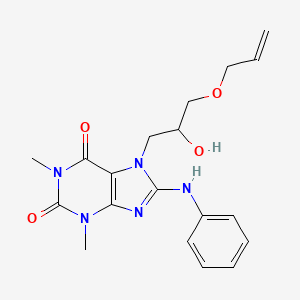
![8-(Butylamino)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methylpurine-2,6-dione](/img/structure/B8008353.png)
![endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B8008364.png)
